

Physicochemical properties of 2-Bromo-beclomethasone dipropionate

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Compound of Interest

Compound Name: *2-Bromo-beclomethasone
dipropionate*

Cat. No.: *B602093*

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Bromo-beclomethasone Dipropionate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-beclomethasone dipropionate**, a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate. The introduction of a bromine atom at the C-2 position can influence the molecule's lipophilicity, metabolic stability, and receptor binding affinity.^[1] This document details its chemical and physical characteristics, the experimental protocols used for its characterization, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of **2-Bromo-beclomethasone dipropionate** are summarized in the table below. This data is crucial for its application in research and development.

Property	Value	Reference
Chemical Name	(11 β ,16 β)-2-Bromo-9-chloro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione	[2]
CAS Number	1204582-47-7	[3][4][5]
Molecular Formula	C ₂₈ H ₃₆ BrClO ₇	[3][4][5][6]
Molecular Weight	599.94 g/mol	[3][5][6]
Melting Point	217-218 °C (490-491 K)	[5][7]
Boiling Point	667.5 \pm 55.0 °C (Predicted)	[5]
Density	1.41 \pm 0.1 g/cm ³ (Predicted)	[5]
pKa	12.88 \pm 0.70 (Predicted)	[5]
Purity (by HPLC)	>98%	[4]

Experimental Protocols

The characterization and synthesis of **2-Bromo-beclomethasone dipropionate** involve a series of precise experimental procedures.

Synthesis and Purification

The synthesis of this compound is achieved through the selective electrophilic bromination of beclomethasone dipropionate.[1] The primary challenge lies in achieving regioselectivity at the C2 position of the steroid's A-ring.[1]

Synthesis Protocol:

- **Precursor:** The synthesis begins with Beclomethasone Dipropionate (BDP) as the precursor molecule.[1]
- **Bromination:** The reaction is typically carried out using a brominating agent, such as elemental bromine, in a suitable organic solvent like dichloromethane.[1]

- **Controlled Conditions:** The reaction temperature is carefully controlled to ensure selective bromination at the C-2 position and to minimize the formation of secondary products.[1]
- **Monitoring:** The reaction is monitored to ensure it proceeds to completion.[1]

Purification Protocol:

- **Isolation:** The brominated compound is often isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.[7]
- **Chromatography:** Flash-column silica gel chromatography is employed to purify the synthesized compound. A common eluent system is a hexane:ethyl acetate mixture.[1][7]

Structural and Purity Analysis

A variety of analytical techniques are used to confirm the structure, purity, and absolute configuration of **2-Bromo-beclomethasone dipropionate**.

High-Performance Liquid Chromatography (HPLC):

- **Purpose:** To determine the purity of the compound. A purity of greater than 98% is typically reported.[4]
- **Method:** A common method for the parent compound, which can be adapted, involves a C18 reverse-phase column.[1] The mobile phase is often a gradient of acetonitrile and water containing 0.1% formic acid, with UV detection around 240 nm.[1]

Spectroscopic Characterization:

- **Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:** These techniques are essential for confirming the chemical structure and purity of the synthesized compound.[1][2]
- **Mass Spectrometry (MS):** Provides information on the molecular weight, with an expected m/z of approximately 599.[7]

X-ray Crystallography:

- Purpose: This is the definitive method for determining the absolute configuration and detailed conformational landscape of the crystalline solid.^[1]
- Findings: Crystal structure analysis has shown that the six-membered ring with the 1,4-diene-3-one system is planar, while the other six-membered rings adopt chair conformations.
^[1] The crystal is twinned, with a monoclinic unit cell that emulates an orthorhombic crystal system.^[7]

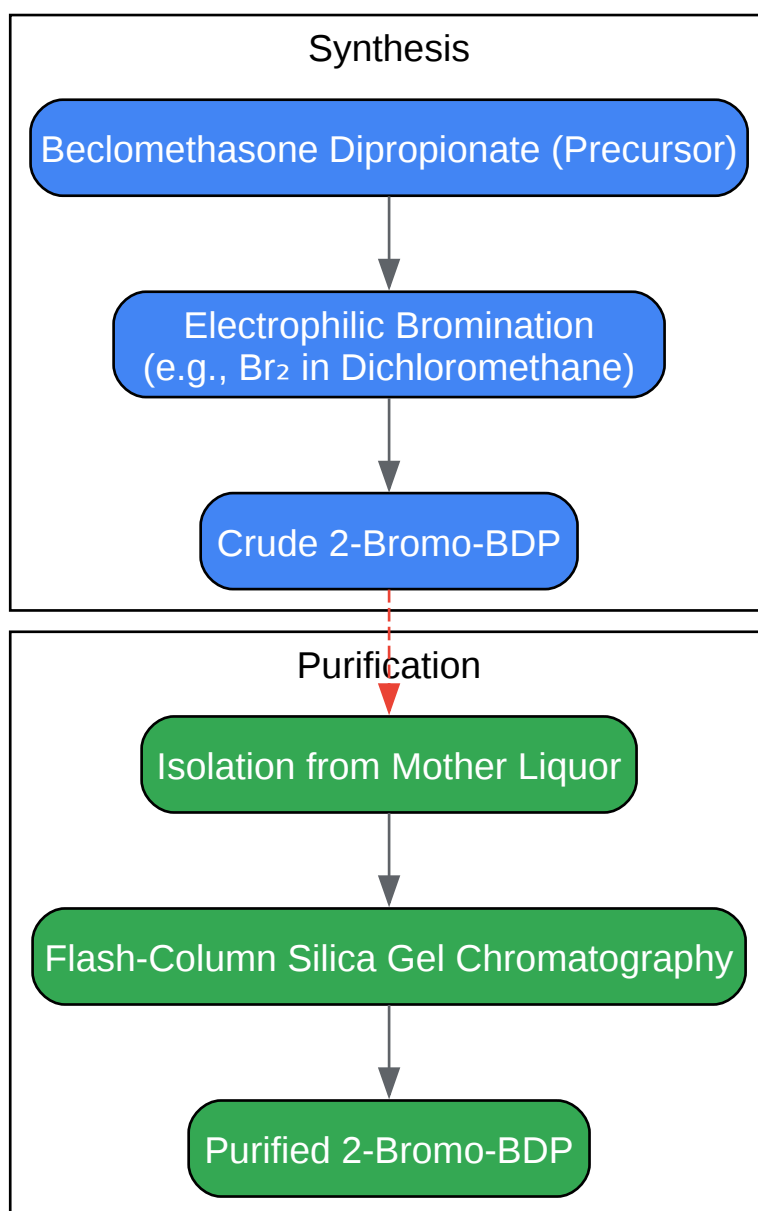
Elemental Analysis:

- Purpose: To confirm the elemental composition of the molecule.
- Example Results: Calculated for $C_{28}H_{36}BrClO_7$: C 56.19%, H 6.02%, Br 13.21%, Cl 5.85%.
Found: C 56.03%, H 6.12%, Br 12.97%, Cl 5.76%.^[7]

Mandatory Visualizations

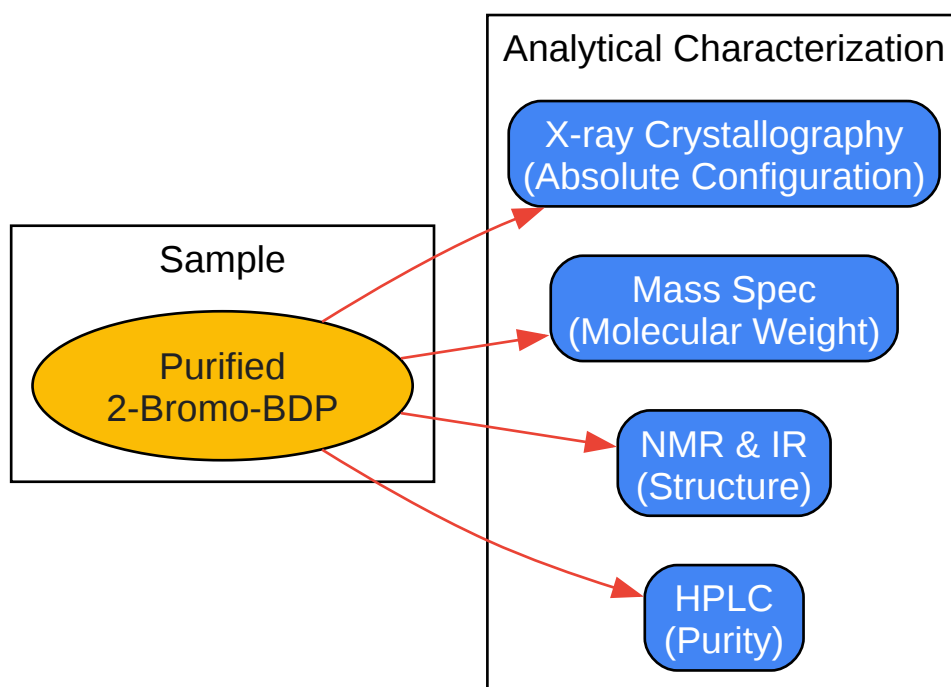
Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis, purification, and analytical characterization of **2-Bromo-beclomethasone dipropionate**.



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Caption: Synthesis and Purification Workflow for **2-Bromo-beclomethasone Dipropionate**.



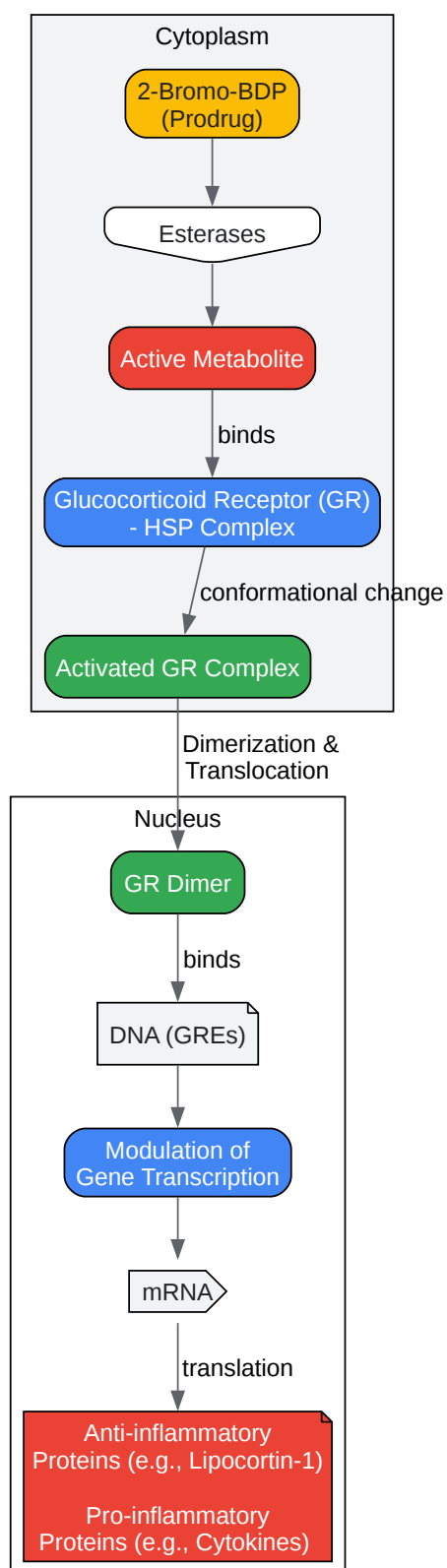
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Caption: Analytical Characterization Workflow for **2-Bromo-beclomethasone Dipropionate**.

Mechanism of Action: Glucocorticoid Signaling Pathway

As a glucocorticoid, **2-Bromo-beclomethasone dipropionate** is expected to follow the established mechanism of action for this class of drugs. It acts as a prodrug, likely being hydrolyzed by esterases to its active form, which then interacts with the glucocorticoid receptor.

[6][8][9]



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Caption: Glucocorticoid Receptor Signaling Pathway.

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